N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide: is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with 5-methylfuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-5-methylfuran-2-carboxamide
- N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide
- N-(2,5-dichlorophenyl)-5-ethylfuran-2-carboxamide
Comparison: N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the methyl group on the furan ring
Properties
Molecular Formula |
C12H9Cl2NO2 |
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Molecular Weight |
270.11 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO2/c1-7-2-5-11(17-7)12(16)15-10-6-8(13)3-4-9(10)14/h2-6H,1H3,(H,15,16) |
InChI Key |
VPARBACDBWQGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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